3-Oxo-3H-benzo[f]chromene-2-carbonitrile
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Overview
Description
3-Oxo-3H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the family of benzochromenes. These compounds are known for their diverse biological activities, including anti-proliferative, antibacterial, antifungal, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Oxo-3H-benzo[f]chromene-2-carbonitrile involves the intramolecular cyclocondensation of β-enaminonitrile under acidic conditions . This reaction typically uses acetic acid and phosphoryl chloride (POCl3) as reagents . The reaction proceeds through a Dimroth rearrangement to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid.
Reduction: 3-Amino-3H-benzo[f]chromene-2-carbonitrile.
Substitution: Various substituted benzochromenes depending on the reagents used.
Scientific Research Applications
3-Oxo-3H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-3H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets. For instance, its anti-proliferative activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell division . The compound’s fluorescence properties are utilized in chemosensors, where it binds to metal ions and undergoes photoinduced electron transfer (PET) to produce a detectable signal .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
- 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
- 3-Formylchromone
Uniqueness
3-Oxo-3H-benzo[f]chromene-2-carbonitrile stands out due to its unique combination of a nitrile group and a chromene ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent chemosensor for metal ions further distinguishes it from other similar compounds .
Properties
CAS No. |
4352-88-9 |
---|---|
Molecular Formula |
C14H7NO2 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-oxobenzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C14H7NO2/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7H |
InChI Key |
DRKGVTRICWHXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C#N |
Origin of Product |
United States |
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